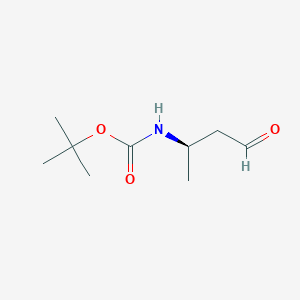

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

Description

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 497861-77-5) is a chiral carbamate derivative characterized by a linear butan-2-yl chain with a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol and a purity of 97% . The Boc group enhances stability and modulates reactivity, making the compound a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its (R)-stereochemistry is critical for enantioselective applications, as it influences binding affinity and metabolic pathways in biological systems.

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQHYOAEOMSKKV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate 4-oxobutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and a 4-oxobutan-2-yl amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (4-oxobutan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the oxo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Hydroxylated products.

Substitution: Substituted carbamates or alcohol derivatives.

Scientific Research Applications

®-tert-Butyl (4-oxobutan-2-yl)carbamate finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxo group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Linear Chain Carbamates

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 167216-17-3): This compound replaces the 4-oxo group with a hydroxyl moiety, resulting in a molecular weight of 189.25 g/mol (C₉H₁₉NO₃). The reduction of the ketone to an alcohol (e.g., via NaBH₄) enhances polarity and hydrogen-bonding capacity, which impacts solubility and biological activity . Applications: Used as a protected amino alcohol intermediate in peptide synthesis .

tert-Butyl hex-5-yn-1-ylcarbamate (CAS: 1179360-83-8):

- Features a terminal alkyne group, enabling click chemistry applications. Its similarity score to the target compound is 0.56 , reflecting divergent reactivity due to the alkyne vs. ketone functionality .

Cycloalkyl Ketone Carbamates

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3):

- A cyclic analogue with a cyclopentyl ketone group. Its similarity score of 0.89 to the target compound arises from the shared Boc-protected amine and ketone motifs. The cyclopentyl ring introduces steric constraints and alters conformational flexibility, affecting binding to enzyme active sites .

(S)-tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 885280-38-6):

- The (S)-enantiomer of the above compound, with a 1.00 similarity score to its (R)-counterpart. Enantiomeric differences can lead to distinct pharmacological profiles .

Complex Derivatives

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate (CAS: N/A): A structurally complex derivative with cyclobutyl, amino, and hydroxy groups. This compound highlights the versatility of Boc-protected intermediates in synthesizing polyfunctional molecules for drug discovery .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Features |

|---|---|---|---|---|---|

| (R)-tert-Butyl (4-oxobutan-2-yl)carbamate | 497861-77-5 | C₉H₁₇NO₃ | 187.24 | — | Linear chain, ketone, (R)-chirality |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | 0.89 | Cyclopentyl ketone |

| (S)-tert-Butyl (3-oxocyclopentyl)carbamate | 885280-38-6 | C₁₀H₁₇NO₃ | 199.25 | 1.00 | Enantiomeric cyclopentyl ketone |

| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3 | C₉H₁₉NO₃ | 189.25 | — | Hydroxyl group, reduced derivative |

Biological Activity

- Chemical Formula : C₉H₁₉N₁O₃

- Molecular Weight : 187.24 g/mol

- Structure : The compound features a tert-butyl group attached to a 4-oxobutan-2-yl moiety through a carbamate linkage.

Role in Organic Synthesis

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate serves primarily as a protecting group for ketones in organic synthesis. This application is crucial in multistep syntheses where the reactivity of ketones needs to be temporarily masked to prevent unwanted side reactions during chemical transformations. The protecting group can be removed to regenerate the free ketone when necessary.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds within this class often exhibit interactions with various enzymes and biological targets. Here are some key findings related to its biological activity:

- Potential Prodrug Applications : The structure of this compound suggests it may function as a prodrug or as a building block for more complex bioactive molecules. Prodrugs are designed to enhance the bioavailability of active pharmaceutical ingredients by modifying their chemical structure to improve absorption and reduce metabolism during the first pass through the liver .

- Interactions with Enzymes : Research indicates that carbamates can exhibit anti-inflammatory and analgesic properties, making this compound of interest in medicinal chemistry. Preliminary studies suggest that it may interact with metabolic enzymes, potentially influencing drug metabolism or enzyme activity.

- Pharmacokinetics : A study involving similar carbamate derivatives demonstrated their stability at physiological pH and slow hydrolysis rates suitable for prodrug applications. This behavior is essential for ensuring that therapeutic agents remain intact until they reach their target site in the body .

Table 1: Summary of Biological Activities and Applications

Case Study: Prodrug Development

In a study on amino acid carbamates as prodrugs of resveratrol, researchers found that derivatives similar to this compound exhibited significant absorption when administered orally. The study highlighted how these compounds could shield active ingredients from first-pass metabolism, thereby increasing their bioavailability .

The exact mechanism of action for this compound is still under investigation. However, it is believed that its interactions with specific molecular targets—such as enzymes involved in metabolic pathways—may modulate their activity, contributing to its potential therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.